![molecular formula C21H23N5O4S B2759884 ethyl 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate CAS No. 1105228-98-5](/img/structure/B2759884.png)
ethyl 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed through a condensation reaction, while the triazole ring could be introduced through a click reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and triazole rings are aromatic, which could contribute to the stability of the molecule. The ethyl and benzoate groups could also influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the pyridine ring might undergo electrophilic substitution reactions, while the triazole ring could participate in click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzoate group could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Spectroscopic Analysis and Molecular Docking
One study detailed the spectroscopic analysis (FT-IR, FT-Raman) and molecular docking of a similar compound, highlighting its stability due to hyperconjugative interactions and charge delocalization. The study also explored the molecule's electrostatic potential, indicating potential sites for nucleophilic attack, and predicted its nonlinear optical properties to be significantly greater than urea. Molecular docking suggested inhibitory activity against a specific inhibitor, providing insights into the compound's potential biological relevance (El-Azab et al., 2016).
Novel Synthesis Routes
Research on the synthesis of related compounds has led to the development of new methodologies. For instance, one study reported on the synthesis of ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate through condensation, opening pathways for creating diverse electrophilic reagents (Elnagdi et al., 1988). Another study detailed the efficient syntheses of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, showcasing novel access to pyrrole derivatives, highlighting the potential for expanding chemical libraries (Dawadi & Lugtenburg, 2011).
Biological Evaluation of Derivatives
Further research has synthesized and evaluated the biological activities of novel derivatives. One work focused on the microwave-assisted synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, which were then screened for antibacterial, antioxidant, and antitubercular activities, highlighting their potential pharmaceutical applications (Bhoi et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S/c1-4-26-12-6-7-16(19(26)28)18-23-24-21(25(18)3)31-13-17(27)22-15-10-8-14(9-11-15)20(29)30-5-2/h6-12H,4-5,13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDBQXQWRUGUAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate |
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